molecular formula C10H8N2S2 B3255218 Propanenitrile, 3-(2-benzothiazolylthio)- CAS No. 25176-72-1

Propanenitrile, 3-(2-benzothiazolylthio)-

Cat. No.: B3255218
CAS No.: 25176-72-1
M. Wt: 220.3 g/mol
InChI Key: WICPQXGTHCPTGL-UHFFFAOYSA-N
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Description

Nomenclature, Structural Features, and Isomeric Considerations

The systematic IUPAC name for this compound is Propanenitrile, 3-(2-benzothiazolylthio)-. This name precisely describes its molecular architecture: a three-carbon nitrile chain (propanenitrile) is attached via a sulfur atom (thio) at its third carbon to the second position of a benzothiazole (B30560) ring system.

Structurally, the molecule features a planar benzothiazole moiety, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. wikipedia.org This aromatic core is linked to a flexible propanenitrile side chain through a thioether linkage. The presence of the sulfur atom and the nitrile group introduces specific electronic and steric properties to the molecule.

A key isomeric consideration arises from the synthesis process. The reaction of 2-mercaptobenzothiazole (B37678) with reagents like acrylonitrile (B1666552) can lead to the formation of not only the S-substituted product, Propanenitrile, 3-(2-benzothiazolylthio)-, but also an N-substituted isomer, 3-(2-thioxo-1,3-benzothiazol-3(2H)-yl)propanenitrile. wustl.edusigmaaldrich.com In this isomer, the propanenitrile group is attached to the nitrogen atom of the thiazole ring instead of the sulfur atom. The formation of these isomers is dependent on the reaction conditions. wustl.edu

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name Propanenitrile, 3-(2-benzothiazolylthio)-
Molecular Formula C₁₀H₈N₂S₂
CAS Number 25176-72-1

Historical Overview of its Discovery and Initial Characterization

The first detailed report on the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- appeared in a 1986 publication in the Journal of Heterocyclic Chemistry. wustl.edu This study, focused on the synthesis of this compound and its related products, provided the foundational methodology for its preparation.

The researchers described the reaction of the sodium salt of 2-mercaptobenzothiazole with 3-chloropropionitrile, which yielded a mixture containing the desired S-cyanoethylated product, Propanenitrile, 3-(2-benzothiazolylthio)-, alongside its N-cyanoethylated isomer. wustl.edu The paper also detailed an alternative route to obtaining the pure S-substituted compound in excellent yields. This involved the treatment of the corresponding S-amidoethylated precursor with phosphorus oxychloride or thionyl chloride in dimethylformamide (DMF). wustl.edu The characterization of the synthesized compounds was supported by nuclear magnetic resonance (NMR) data, which helped in distinguishing between the S- and N-substituted isomers. wustl.edu

Significance within Heterocyclic Chemistry and Organosulfur Compound Classes

While Propanenitrile, 3-(2-benzothiazolylthio)- itself has not been the subject of extensive research, its structural components, the benzothiazole ring and the organosulfur thioether linkage, are of considerable significance in various fields of chemistry.

Benzothiazole Derivatives: The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. jchemrev.comjchemrev.compcbiochemres.comresearchgate.netnih.govijsrst.comijper.org This diverse bioactivity has maintained a high level of interest in the synthesis and functionalization of benzothiazole-containing molecules. ijper.orgmdpi.comnih.gov Benzothiazoles are also utilized in materials science, for example, as components in dyes and imaging agents. nih.gov

Organosulfur Compounds: Compounds containing carbon-sulfur bonds are integral to many biological and pharmaceutical molecules. jmchemsci.comtaylorandfrancis.com The thioether linkage, as present in Propanenitrile, 3-(2-benzothiazolylthio)-, is a key structural feature in many biologically active compounds. jmchemsci.com Organosulfur compounds, in general, are known for their diverse chemical reactivity and have been explored for a wide array of applications, from pharmaceuticals to materials science. taylorandfrancis.comwikipedia.org The presence of sulfur can influence a molecule's polarity, lipophilicity, and metabolic stability, making it a valuable element in drug design. jmchemsci.com

Emerging Research Trajectories and Interdisciplinary Relevance in Chemical Science

Specific emerging research trajectories for Propanenitrile, 3-(2-benzothiazolylthio)- are not prominently documented in recent literature. However, based on the known properties of its constituent parts, several potential areas of future investigation can be envisioned.

Given the broad spectrum of biological activities associated with benzothiazole derivatives, a logical next step would be the comprehensive biological screening of Propanenitrile, 3-(2-benzothiazolylthio)- and its analogs. Investigating its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent could unveil new therapeutic applications.

In the realm of materials science, the combination of the aromatic benzothiazole unit and the polar nitrile group could be explored for the development of novel functional materials. For instance, its properties as a ligand for metal complexes or as a building block for polymers could be investigated. The thioether linkage also offers a site for further chemical modification, allowing for the synthesis of a library of related compounds with potentially unique properties. The interdisciplinary nature of this compound, bridging heterocyclic and organosulfur chemistry, positions it as a candidate for exploration in both medicinal and materials chemistry research programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICPQXGTHCPTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365168
Record name Propanenitrile, 3-(2-benzothiazolylthio)-
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Molecular Weight

220.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25176-72-1
Record name Propanenitrile, 3-(2-benzothiazolylthio)-
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Record name 3-(2-BENZOTHIAZOLYLTHIO)PROPIONITRILE
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Synthetic Methodologies and Preparative Routes for Propanenitrile, 3 2 Benzothiazolylthio

Retrosynthetic Analysis and Precursor Identification Strategies

A retrosynthetic analysis of Propanenitrile, 3-(2-benzothiazolylthio)- logically disconnects the molecule at the C-S bond. This primary disconnection points to two key precursors: 2-mercaptobenzothiazole (B37678) as the sulfur-containing nucleophile and a three-carbon electrophilic synthon. The most common and direct electrophilic precursor is acrylonitrile (B1666552), which can participate in a Michael addition reaction.

Alternatively, a synthon already containing the nitrile group and a leaving group on the 3-position, such as 3-chloropropionitrile, can be employed in a nucleophilic substitution reaction with 2-mercaptobenzothiazole. Another potential, though less common, retrosynthetic approach involves the disconnection of the C-C bond between the ethyl and nitrile groups, which is a less conventional strategy for this type of molecule.

The primary precursors identified through this analysis are:

2-Mercaptobenzothiazole (MBT): An industrially significant compound, itself synthesized from aniline, carbon disulfide, and sulfur. acs.org

Acrylonitrile: A readily available and highly reactive Michael acceptor.

3-Halopropionitriles (e.g., 3-chloropropionitrile): Effective alkylating agents for thiols.

Established and Novel Synthetic Pathways

The construction of Propanenitrile, 3-(2-benzothiazolylthio)- is predominantly achieved through two reliable synthetic routes, with other methodologies for C-S and C-C bond formation offering alternative, though less explored, possibilities.

Michael Addition Reactions Involving Acrylonitrile and 2-Mercaptobenzothiazole

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone for the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-. In this reaction, the thiol group of 2-mercaptobenzothiazole acts as the Michael donor, attacking the β-carbon of acrylonitrile, the Michael acceptor. This reaction is typically base-catalyzed, with the base serving to deprotonate the thiol and generate the more potent thiolate nucleophile.

The reaction of benzothiazolin-2-thiones with acrylonitrile under acidic catalysis has been shown to result in S-alkylation, yielding the desired product. researchgate.net However, basic conditions are more common for this transformation. A study on the reaction of 2-mercaptobenzothiazole with acrylonitrile under basic conditions also afforded the S-cyanoethylated product. It is important to note that with the benzothiazole (B30560) nucleus, there is a potential for competitive N-alkylation, although S-alkylation is generally favored for this type of reaction.

While specific yield data for a wide range of conditions for this exact reaction is not extensively documented in publicly available literature, the general parameters for Michael additions of thiols to acrylonitrile are well-established.

Table 1: Illustrative Reaction Parameters for Michael Addition of Thiols to Acrylonitrile This table represents general conditions for Michael additions and may require optimization for the specific synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-.

Catalyst/Base Solvent Temperature (°C) Yield Notes
Triethylamine (B128534) None (Neat) Room Temperature Good to Excellent Common laboratory-scale method.
Sodium Hydroxide (B78521) Water/Ethanol (B145695) 20-50 Good Aqueous conditions can be effective.
Potassium Carbonate None or DMF 25-70 High Heterogeneous or homogeneous catalysis.
K2CO3/Zeolite Solvent-free 65 Up to 98% (for alcohols) A green chemistry approach with potential for high efficiency. alooba.com

Reactions of Thiazole (B1198619) Sulfenyl Halides with Olefinic Nitriles

An alternative approach to the formation of the C-S bond involves the reaction of a thiazole sulfenyl halide with an olefinic nitrile. Specifically, 2-benzothiazolesulfenyl chloride can react with acrylonitrile. This reaction proceeds via an electrophilic addition mechanism, where the sulfenyl halide adds across the double bond of acrylonitrile. This leads to the formation of a halo-substituted propanenitrile derivative, such as 3-chloro-2-(2-benzothiazolylthio)propanenitrile or 2-chloro-3-(2-benzothiazolylthio)propanenitrile. Subsequent dehydrohalogenation would be required to yield an unsaturated intermediate, followed by reduction to obtain the target saturated nitrile, making this a more complex route than the direct Michael addition.

Alternative Methodologies for Carbon-Sulfur and Carbon-Carbon Bond Formation

Beyond the primary methods, other synthetic strategies can be considered. One notable alternative is the reaction of the sodium salt of 2-mercaptobenzothiazole with 3-chloropropionitrile. This reaction proceeds via a classical nucleophilic substitution (SN2) mechanism, where the thiolate anion displaces the chloride ion. This method has been shown to produce a mixture of the desired S-cyanoethylated product, Propanenitrile, 3-(2-benzothiazolylthio)-, and the N-cyanoethylated isomer.

Further, the synthesis can be achieved by first reacting the sodium salt of 2-mercaptobenzothiazole with 3-chloropropionamide, which exclusively yields the S-substituted amide. Subsequent dehydration of this amide intermediate using reagents like phosphorus oxychloride or thionyl chloride in DMF can afford Propanenitrile, 3-(2-benzothiazolylthio)- in excellent yields. google.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

The optimization of reaction parameters is crucial for maximizing the yield and purity of Propanenitrile, 3-(2-benzothiazolylthio)-, while minimizing reaction times and by-product formation. Key parameters to consider include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

Catalyst Selection: For the Michael addition, the choice of base is critical. While strong bases like sodium hydroxide ensure rapid deprotonation of the thiol, they can also promote polymerization of acrylonitrile. Weaker bases like triethylamine or potassium carbonate offer a milder reaction profile. The use of heterogeneous catalysts, such as K2CO3 supported on zeolites, presents a green and efficient alternative, allowing for easy separation and potential recycling. alooba.com For acid-catalyzed reactions, mineral acids or Lewis acids can be employed. researchgate.net

Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, while protic solvents like ethanol or water are suitable for many Michael additions. Solvent-free conditions are often an option for Michael additions, offering a more environmentally friendly and atom-economical process. alooba.com

Temperature Control: Michael additions are typically exothermic. Careful temperature control is necessary to prevent runaway reactions and minimize side reactions, particularly the polymerization of acrylonitrile. Lower temperatures generally favor higher selectivity but may require longer reaction times.

Stoichiometry: The molar ratio of 2-mercaptobenzothiazole to the electrophile (acrylonitrile or 3-chloropropionitrile) should be carefully controlled. A slight excess of the thiol can sometimes be used to ensure complete conversion of the electrophile, but this may complicate purification.

Table 2: Factors for Optimization of Propanenitrile, 3-(2-benzothiazolylthio)- Synthesis

Parameter Considerations Potential Outcomes
Catalyst Type (Base/Acid), Concentration, Homogeneous/Heterogeneous Affects reaction rate, yield, and by-product formation (N- vs. S-alkylation, polymerization).
Solvent Polarity, Protic/Aprotic, Solvent-free Influences solubility of reactants, reaction rate, and ease of work-up.
Temperature Reaction exothermicity, stability of reactants and products Impacts reaction kinetics and selectivity. Higher temperatures may lead to by-products.
Reactant Ratio Stoichiometric or slight excess of one reactant Affects conversion efficiency and purification requirements.

| Mixing | Agitation speed, reactor design | Crucial for ensuring homogeneity, especially in heterogeneous or viscous reaction mixtures. |

Considerations for Scalable Synthesis and Process Chemistry

The transition from laboratory-scale synthesis to industrial production of Propanenitrile, 3-(2-benzothiazolylthio)- requires careful consideration of several process chemistry and engineering factors.

Reaction Safety: The high reactivity and toxicity of acrylonitrile, and the exothermicity of the Michael addition, are major safety concerns. google.com Robust temperature control systems, pressure relief devices, and appropriate handling protocols are essential for safe large-scale operation.

Heat Transfer: Efficient heat removal is critical to manage the exothermic nature of the reaction and prevent thermal runaways. The choice of reactor (e.g., stirred tank, loop reactor) and the design of cooling systems are important considerations.

Mass Transfer: In heterogeneous catalytic systems or when dealing with reactants of limited solubility, ensuring efficient mass transfer through effective agitation is crucial for achieving high conversion rates.

Downstream Processing: The purification of the final product is a key aspect of the process. This may involve distillation, crystallization, or extraction to remove unreacted starting materials, catalysts, and by-products. The choice of purification method will depend on the physical properties of the product and impurities.

Green Chemistry Principles Applied to the Synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-, several green methodologies can be inferred from similar thia-Michael additions, focusing on alternative catalysts, solvents, and energy sources to create more sustainable synthetic routes.

Solvent-Free and Alternative Solvent Systems

A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents (VOCs). For the Michael addition of thiols to activated alkenes, solvent-free conditions have proven effective. researchgate.net These reactions, often performed "neat," reduce waste and simplify product purification. researchgate.netresearchgate.net When a solvent is necessary, environmentally benign alternatives are preferred. Glycerin, a biodegradable and non-toxic solvent, has been successfully used for the 1,4-addition of thiols. rsc.org

Ionic liquids (ILs) have also emerged as green solvent alternatives. These salts, which are liquid at or near room temperature, offer benefits such as low volatility and high thermal stability. researchgate.netnih.gov In the context of Michael additions, ionic liquids can function as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and recycling of the catalytic system. researchgate.netthieme-connect.denih.gov

Heterogeneous and Recyclable Catalysts

The use of solid-supported, heterogeneous catalysts is a cornerstone of green synthesis, as they can be easily recovered and reused, minimizing waste. For Michael additions, potassium fluoride (B91410) on alumina (B75360) (KF/alumina) has been employed as an efficient and recyclable solid base catalyst. researchgate.netrsc.org This catalyst can promote the reaction under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net

Other solid bases, such as potassium carbonate supported on zeolites, have also been shown to be effective for Michael additions involving acrylonitrile in a solvent-free system, offering high conversion and selectivity.

Energy-Efficient Methodologies: Microwave Irradiation

Microwave-assisted organic synthesis (MAOS) has gained prominence as an energy-efficient alternative to conventional heating. Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often improved product yields. researchgate.netmdpi.commdpi.comsci-hub.se The application of microwave heating to the aza-Michael addition of acrylonitrile has been demonstrated to be highly efficient, suggesting its potential for the analogous thia-Michael addition to produce Propanenitrile, 3-(2-benzothiazolylthio)-. researchgate.netsci-hub.se This method aligns with green chemistry principles by reducing energy consumption and potentially minimizing side product formation.

The following interactive data tables summarize the green chemistry approaches applicable to the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-, based on findings from related Michael addition reactions.

Table 1: Green Catalysts for Thia-Michael Additions This table showcases various environmentally friendly catalysts that can be applied to the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)-.

Catalyst Reactant 1 Reactant 2 Solvent Key Advantages
KF/Alumina Thiol Activated Alkene Solvent-free Heterogeneous, recyclable, clean reaction. researchgate.netrsc.org
K₂CO₃/Zeolite Alcohol Acrylonitrile Solvent-free High conversion and selectivity, recyclable.

Table 2: Green Reaction Conditions for Michael Additions This table details sustainable reaction conditions for the synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- and similar compounds.

Condition Reactant 1 Reactant 2 Catalyst Key Advantages
Solvent-free Imidazole Acrylonitrile None Eliminates solvent waste, easy product isolation. researchgate.net
Microwave Irradiation Amine Acrylonitrile K₂CO₃ Rapid reaction, high efficiency. researchgate.netsci-hub.se

Derivatization and Functionalization Strategies of Propanenitrile, 3 2 Benzothiazolylthio

Chemical Transformations at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for a variety of chemical transformations, enabling its conversion into other important functional groups such as carboxylic acids, amines, and ketones.

Hydrolysis to Carboxylic Acid Derivatives (e.g., 3-(2-benzothiazolylthio)propionic acid)

The hydrolysis of nitriles is a fundamental and widely used transformation in organic synthesis to produce carboxylic acids. In the case of Propanenitrile, 3-(2-benzothiazolylthio)-, this reaction yields 3-(2-benzothiazolylthio)propionic acid. This transformation can be achieved under either acidic or basic conditions, typically by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide (B78521). beilstein-journals.orgresearchgate.net

Under acidic conditions, the reaction proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water to form an imidic acid intermediate. This intermediate then tautomerizes to an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. beilstein-journals.org

In alkaline hydrolysis, the hydroxide ion directly attacks the electrophilic carbon of the nitrile, forming a cyanhydrin-like intermediate. Subsequent proton transfer and tautomerization lead to an amide, which is then hydrolyzed to the carboxylate salt and ammonia. beilstein-journals.org Acidification of the reaction mixture is necessary to obtain the free carboxylic acid. beilstein-journals.org

While specific experimental data for the hydrolysis of Propanenitrile, 3-(2-benzothiazolylthio)- is not extensively detailed in the reviewed literature, the general conditions for nitrile hydrolysis are well-established. The resulting product, 3-(2-benzothiazolylthio)propionic acid, is a valuable intermediate for further derivatization, for example, in the synthesis of bioactive compounds.

Table 1: General Conditions for Nitrile Hydrolysis

ReagentsConditionsProduct
Dilute HCl or H₂SO₄Heat (reflux)Carboxylic acid + Ammonium salt
NaOH or KOH solutionHeat (reflux), followed by acidificationCarboxylic acid + Ammonia

Reduction to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, a transformation that significantly increases the structural diversity of the derivatives. The most common and effective reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). bohrium.com The reduction of Propanenitrile, 3-(2-benzothiazolylthio)- with LiAlH₄ would yield 3-(2-benzothiazolylthio)propan-1-amine.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the amine. nih.gov The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine. bohrium.com

Catalytic hydrogenation is another effective method for the reduction of nitriles to primary amines. This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. mdpi.comresearchgate.netresearchgate.net The reaction is often performed under pressure and at elevated temperatures. This method is considered a "greener" alternative to using metal hydrides. A study on the catalytic hydrogenation of 3-phenylpropionitrile (B121915) over palladium on carbon has shown that the reaction can be carried out under mild conditions (30–80 °C, 6 bar) in a two-phase solvent system. mdpi.com

Table 2: Common Reagents for Nitrile Reduction

ReagentSolventProduct
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THFPrimary amine
Hydrogen (H₂) with Pd/C, PtO₂, or Raney NiEthanol (B145695), Methanol, or Acetic AcidPrimary amine

Reactions with Organometallic Reagents

The reaction of nitriles with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of ketones. The reaction of Propanenitrile, 3-(2-benzothiazolylthio)- with a Grignard reagent, followed by acidic hydrolysis, would yield a ketone. mdpi.comnih.gov

The mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is stable until the addition of aqueous acid. The subsequent hydrolysis of the imine intermediate leads to the formation of the corresponding ketone. mdpi.com A key advantage of this reaction is that the ketone is only formed during the workup, which prevents a second addition of the organometallic reagent to the newly formed carbonyl group. nih.gov

Modifications and Substitutions on the Benzothiazole (B30560) Heterocycle

The benzothiazole ring system is an important pharmacophore and can be subjected to various modifications to modulate the biological activity of the resulting derivatives. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can introduce substituents onto the benzene (B151609) part of the benzothiazole ring. The position of substitution is directed by the electron-donating or -withdrawing nature of the existing substituents and the reaction conditions.

The synthesis of substituted benzothiazole derivatives often starts from a substituted 2-aminothiophenol, which is then cyclized to form the desired benzothiazole ring. mdpi.com This approach allows for the introduction of a wide variety of substituents at different positions of the benzothiazole nucleus before the attachment of the propanenitrile side chain. For instance, a range of 6-substituted 2-aminobenzothiazoles can be synthesized from the corresponding p-substituted anilines and potassium thiocyanate. These substituted 2-aminobenzothiazoles can then be converted to the corresponding 2-mercaptobenzothiazoles, which are precursors to Propanenitrile, 3-(2-benzothiazolylthio)- and its substituted analogues.

Functionalization of the Propanenitrile Alkyl Linker

The three-carbon alkyl linker between the benzothiazole sulfur atom and the nitrile group offers another site for chemical modification, although it is generally less reactive than the nitrile group or the benzothiazole ring. Functionalization of this linker, for example, at the α-position to the nitrile group, would require the generation of a carbanion at this position. This can be achieved by using a strong base. The resulting carbanion can then react with various electrophiles, such as alkyl halides, to introduce new substituents on the alkyl chain. However, specific literature detailing the functionalization of the propanenitrile alkyl linker in Propanenitrile, 3-(2-benzothiazolylthio)- is scarce, suggesting this is a less explored area of its chemistry. A related study on 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which has a more activated methylene (B1212753) group due to the adjacent keto group, demonstrates the potential for reactions at the linker. bohrium.com

Synthesis of Complex Analogues and Hybrid Molecular Structures

The chemical reactivity of Propanenitrile, 3-(2-benzothiazolylthio)- makes it a valuable starting material for the synthesis of more complex molecules, including hybrid structures that combine the benzothiazole moiety with other pharmacophores. This strategy is often employed in drug discovery to develop compounds with enhanced or novel biological activities. nih.gov

One approach involves the derivatization of the functional groups, as discussed in the previous sections, followed by coupling with other molecular fragments. For instance, the carboxylic acid derivative obtained from the hydrolysis of the nitrile can be coupled with various amines or alcohols to form amides or esters, respectively.

Furthermore, the benzothiazole scaffold can participate in multicomponent reactions (MCRs), which are powerful tools for the rapid generation of molecular diversity. mdpi.com MCRs allow for the one-pot synthesis of complex molecules from three or more starting materials, often with high atom economy and efficiency. beilstein-journals.org The use of 2-aminobenzothiazole (B30445), a related compound, in MCRs to construct diverse heterocyclic systems has been reported, highlighting the potential of the benzothiazole nucleus in building complex molecular architectures. nih.gov For example, novel heterocyclic compounds such as substituted imidazoles, triazines, and thiazolidinones have been synthesized from 2-aminobenzothiazole derivatives.

Chemical Reactivity and Mechanistic Investigations of Propanenitrile, 3 2 Benzothiazolylthio

Electrophilic and Nucleophilic Reactivity of the Nitrile Group

The nitrile group (C≡N) is a highly polarized functional group characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom. The triple bond between carbon and nitrogen consists of one sigma and two pi bonds. The high electronegativity of nitrogen draws electron density away from the carbon, making the carbon atom susceptible to attack by nucleophiles. libretexts.orglibretexts.orgopenstax.org

The reactivity of the nitrile group is analogous in some respects to a carbonyl group. openstax.org Nucleophilic addition to the electrophilic carbon is a primary reaction pathway, leading to the formation of an sp²-hybridized imine anion intermediate. libretexts.orgopenstax.org This intermediate can then undergo further reactions.

Key transformations involving the nitrile group include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemguide.co.uk Under acidic conditions, the nitrogen atom is first protonated, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon. openstax.orgchemistrysteps.com

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation involves the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.org The resulting dianion is protonated during an aqueous workup to yield the primary amine. libretexts.org

Reactivity Profile of the Benzothiazole (B30560) Moiety

The benzothiazole portion of the molecule is a fused heterocyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. ekb.eg This aromatic scaffold is generally stable but possesses sites for chemical modification.

The reactivity of the benzothiazole core can be summarized as follows:

Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution reactions, typical of aromatic compounds. The position of substitution is directed by the existing heteroatoms and the thioether substituent.

Reactions at the Thiazole Ring: While the thiazole ring is aromatic, it is more reactive than the benzene ring. Under certain oxidative conditions, the thiazole ring can undergo cleavage. researchgate.net A study on the oxidative ring-opening of benzothiazole derivatives suggests that the reaction can proceed via a sulfonate ester intermediate following thiazole ring opening and subsequent thiol oxidation. researchgate.net

Scaffold for Synthesis: The benzothiazole nucleus is a common structural motif in medicinal chemistry and serves as a robust scaffold for the synthesis of more complex, biologically active molecules. ekb.egnih.gov For instance, the synthesis of various derivatives often begins with a precursor like 2-aminothiophenol, which cyclizes to form the benzothiazole ring. ekb.eg

Sulfur-Centered Reactivity and Redox Behavior of the Thioether Linkage

The thioether linkage (-S-) is a key functional group that connects the propanenitrile side chain to the benzothiazole ring. The sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. The sulfur atom in the precursor molecule, 2-mercaptobenzothiazole (B37678), is a potent nucleophile, which is fundamental to the synthesis of this class of compounds. chemmethod.com

The primary reactivity of the thioether linkage involves redox reactions at the sulfur center:

Oxidation: Thioethers can be readily oxidized to form sulfoxides and, upon further oxidation, sulfones. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The oxidation state of the sulfur significantly alters the electronic properties and steric profile of the molecule.

Bond Cleavage: The carbon-sulfur bonds of the thioether can be cleaved under specific reductive or strongly oxidative conditions, leading to the decomposition of the molecule.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

While specific kinetic and thermodynamic data for Propanenitrile, 3-(2-benzothiazolylthio)- are not widely available, valuable insights can be drawn from studies of closely related reactions. A kinetic investigation of the formation of 2,2'-thiobis(benzothiazole) from 2-chlorobenzothiazole and the sodium salt of 2-mercaptobenzothiazole provides a model for the formation of the thioether linkage. acs.org

The reaction was found to be second-order, and the rate constants were determined at several temperatures in dimethylformamide (DMF). acs.org The study yielded an activation energy (Ea) of 20.9 ± 1.6 kcal/mol and an activation entropy (ΔS‡) of -18.0 e.u., suggesting a transition state with a significant degree of order. acs.org

Kinetic Data for the Reaction of 2-Chlorobenzothiazole with Sodium 2-Mercaptobenzothiazole acs.org

Temperature (°C)Temperature (K)Rate Constant, k (L/mol·min)
60333.150.015
80353.150.081
90363.150.205
100373.150.435

This data pertains to the formation of 2,2'-thiobis(benzothiazole), a related thioether compound.

Elucidation of Proposed Reaction Mechanisms and Identification of Intermediates

Based on established chemical principles, several reaction mechanisms for Propanenitrile, 3-(2-benzothiazolylthio)- can be proposed.

Mechanism of Nitrile Hydrolysis (Acid-Catalyzed):

Protonation: The nitrogen atom of the nitrile is protonated by an acid, increasing the electrophilicity of the carbon atom. chemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the nitrile carbon.

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting imidic acid intermediate tautomerizes to form a more stable amide. chemguide.co.ukchemistrysteps.com

Amide Hydrolysis: The amide is then further hydrolyzed under the reaction conditions to yield a carboxylic acid and an ammonium (B1175870) ion.

Mechanism of Nitrile Reduction by LiAlH₄:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic nitrile carbon, breaking one of the pi bonds and forming an imine anion. openstax.org

Complexation: The imine anion is stabilized by complexation with the aluminum species. openstax.org

Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the remaining pi bond and forming a dianion.

Protonation: Upon aqueous workup, the dianion is protonated twice to yield the final primary amine. libretexts.org

Proposed Mechanism of Formation (Sₙ2 Reaction): The synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- likely proceeds via a nucleophilic substitution reaction.

Deprotonation: 2-Mercaptobenzothiazole is deprotonated by a base to form the highly nucleophilic sodium 2-mercaptobenzothiazole salt.

Nucleophilic Attack: The thiolate anion then acts as a nucleophile, attacking the carbon atom bearing a leaving group (e.g., a halogen) on a propanenitrile precursor, such as 3-chloropropanenitrile, in a classic Sₙ2 mechanism.

Advanced Spectroscopic and Structural Elucidation Techniques for Propanenitrile, 3 2 Benzothiazolylthio and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, complex molecules like Propanenitrile, 3-(2-benzothiazolylthio)- often exhibit signal overlap, necessitating the use of multidimensional NMR experiments for complete and unambiguous assignment. ipb.pt

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. iupac.org

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. For Propanenitrile, 3-(2-benzothiazolylthio)-, it would reveal the coupling between the two methylene (B1212753) groups (-S-CH₂-CH₂-CN) in the propanenitrile chain.

¹H-¹³C HSQC: This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom that bears a proton. researchgate.net

¹H-¹³C HMBC: This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (like C2 in the benzothiazole (B30560) ring) and for connecting the different fragments of the molecule. For instance, it would show correlations between the protons of the methylene group adjacent to the sulfur atom and the carbons of the benzothiazole ring, confirming the thioether linkage. researchgate.net

The expected chemical shifts are influenced by the electronic environment of each nucleus. The aromatic protons of the benzothiazole ring are expected to appear in the downfield region (7.0-8.0 ppm), while the aliphatic protons of the propanenitrile chain would be found in the upfield region (around 3.0 ppm). The nitrile carbon exhibits a characteristic signal in the ¹³C NMR spectrum around 117-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Propanenitrile, 3-(2-benzothiazolylthio)-

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
Benzothiazole: C2-~165H4, H5, H6, H7, Hα
Benzothiazole: C4~7.9~121H5
Benzothiazole: C5~7.4~124H4, H6
Benzothiazole: C6~7.5~126H5, H7
Benzothiazole: C7~8.0~122H6
Benzothiazole: C3a-~153H4, H5
Benzothiazole: C7a-~135H6, H7
Propanenitrile: α-CH₂ (-S-C H₂-)~3.6~30C2, Cβ, CN
Propanenitrile: β-CH₂ (-C H₂-CN)~3.0~18Cα, CN
Propanenitrile: CN-~118Hα, Hβ

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation pattern to further confirm its structure. nih.gov Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with analyzers such as Time-of-Flight (TOF) or Orbitrap are commonly used. nih.gov

For Propanenitrile, 3-(2-benzothiazolylthio)- (C₁₀H₈N₂S₂), HRMS would provide an exact mass measurement of the molecular ion [M+H]⁺, which can be used to confirm its elemental formula. The theoretical exact mass is 221.0205, and HRMS can measure this with an error of less than 5 ppm.

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This fragmentation provides valuable structural information.

Plausible Fragmentation Pathway:

Initial Ion: [C₁₀H₈N₂S₂ + H]⁺ (m/z ≈ 221.0205)

Key Fragments:

Cleavage of the S-CH₂ bond can lead to the formation of the stable 2-mercaptobenzothiazole (B37678) cation (m/z ≈ 168.9807).

Loss of the entire propanenitrile side chain could also lead to a benzothiazolylthio radical cation.

Fragmentation within the propanenitrile chain, such as the loss of HCN (m/z ≈ 27), is also possible.

Table 2: Predicted HRMS Fragmentation Data for Propanenitrile, 3-(2-benzothiazolylthio)-

m/z (Predicted)FormulaDescription
221.0205[C₁₀H₉N₂S₂]⁺Protonated Molecular Ion [M+H]⁺
168.9807[C₇H₄NS₂]⁺Benzothiazole-2-thiolate fragment
135.0035[C₇H₅NS]⁺Benzothiazole cation (loss of sulfur)
52.0342[C₃H₄N]⁺Propanenitrile fragment from C-S bond cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. nih.gov These two methods are often complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

For Propanenitrile, 3-(2-benzothiazolylthio)-, key functional groups with characteristic vibrational frequencies include the nitrile group (C≡N), the aromatic benzothiazole ring system (C=C, C=N, C-H), the thioether linkage (C-S), and the aliphatic methylene groups (C-H).

Nitrile (C≡N) stretch: This vibration gives rise to a sharp, intense band in the IR spectrum, typically in the range of 2240-2260 cm⁻¹, which is a highly diagnostic peak. nist.gov

Benzothiazole Ring: The aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹. researchgate.net

Aliphatic (CH₂) groups: The stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ range, while their bending (scissoring) vibrations occur around 1465 cm⁻¹. researchgate.net

Thioether (C-S) stretch: The C-S stretching vibration is typically weak in the IR spectrum and appears in the fingerprint region, around 600-800 cm⁻¹.

Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds, making it effective for observing the C-S and S-S bonds, as well as the symmetric vibrations of the aromatic ring.

Table 3: Characteristic Vibrational Frequencies for Propanenitrile, 3-(2-benzothiazolylthio)-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)Intensity
C-H Stretch (Aromatic)Benzothiazole3050-31503050-3150Medium
C-H Stretch (Aliphatic)-CH₂-2850-29602850-2960Medium
C≡N StretchNitrile2240-22602240-2260Strong
C=N / C=C Stretch (Ring)Benzothiazole1400-16001400-1600Strong
CH₂ Bend (Scissoring)-CH₂-~1465~1465Medium
C-S StretchThioether600-800600-800Weak

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of Propanenitrile, 3-(2-benzothiazolylthio)- would yield a wealth of information, including exact bond lengths, bond angles, and torsional angles.

This technique would confirm the geometry of the benzothiazole ring system and the conformation of the flexible propanenitrile side chain. Furthermore, it would provide invaluable insight into the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions. nsf.gov Potential interactions that could be observed include:

π-π Stacking: The planar benzothiazole rings may stack on top of one another, an interaction that is crucial for the stability of many aromatic crystal structures.

C-H···N Interactions: Hydrogen atoms from the aromatic ring or the aliphatic chain could form weak hydrogen bonds with the nitrogen atom of the nitrile group or the benzothiazole ring of a neighboring molecule. researchgate.net

C-H···S Interactions: Weak interactions between hydrogen atoms and the sulfur atoms could also play a role in the crystal packing.

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography

ParameterBond / AngleExpected Value
Bond LengthC=N (in ring)~1.37 Å
Bond LengthC-S (in ring)~1.75 Å
Bond LengthC-S (thioether)~1.80 Å
Bond LengthC≡N (nitrile)~1.15 Å
Bond AngleC-S-C (thioether)~105°
Torsional AngleS-Cα-Cβ-C (side chain)Variable (gauche/anti)

Electronic Absorption and Emission Spectroscopy (UV-Vis/Fluorescence) for Electronic Structure and Chromophoric Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule and is used to characterize its chromophoric and fluorophoric properties. nih.gov The benzothiazole moiety in Propanenitrile, 3-(2-benzothiazolylthio)- acts as the primary chromophore.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π→π* and n→π* electronic transitions within the conjugated benzothiazole ring system. The position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are sensitive to the molecular structure and solvent environment. Typically, benzothiazole derivatives exhibit strong absorption bands in the UV region. nih.gov

If the molecule is fluorescent, its emission spectrum will show a peak at a longer wavelength than its absorption peak (a phenomenon known as the Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The nature of the side chain can influence these photophysical properties.

Table 5: Representative Photophysical Data for Benzothiazole Derivatives

ParameterSymbolExpected Value RangeDescription
Absorption Maximumλ_abs280-350 nmWavelength of maximum light absorption
Molar Absorptivityε10,000 - 30,000 M⁻¹cm⁻¹Measure of how strongly the molecule absorbs light
Emission Maximumλ_em360-450 nmWavelength of maximum fluorescence emission
Stokes ShiftΔλ50-100 nmDifference between λ_em and λ_abs

Computational and Theoretical Chemistry Studies on Propanenitrile, 3 2 Benzothiazolylthio

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict the optimized geometry, electronic structure, and vibrational frequencies of Propanenitrile, 3-(2-benzothiazolylthio)-.

Geometry Optimization: Geometry optimization using DFT would reveal the most stable three-dimensional conformation of the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. It is anticipated that the benzothiazole (B30560) ring itself is planar. The flexibility of the propyl thioether chain allows for various conformations, and computational methods can identify the global minimum energy structure.

Vibrational Frequencies: The calculated vibrational frequencies, often obtained from the second derivative of the energy with respect to atomic displacements, correspond to the molecule's infrared (IR) and Raman spectra. These calculations can aid in the interpretation of experimental spectra and provide a unique fingerprint for the molecule. Key vibrational modes would include the C=N stretching of the thiazole (B1198619) ring, the C≡N stretching of the nitrile group, and various C-S and C-H stretching and bending modes.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, including their conformational changes and interactions with a solvent environment.

Conformational Landscapes: For a flexible molecule like Propanenitrile, 3-(2-benzothiazolylthio)-, MD simulations can explore its conformational landscape by simulating its movements over nanoseconds or even microseconds. This would reveal the most populated conformations in a given environment and the energy barriers between them. Such studies have been performed on other flexible benzothiazole derivatives, highlighting the importance of conformational flexibility in their biological or material interactions. nih.gov

Solvation Effects: MD simulations explicitly including solvent molecules (e.g., water, ethanol) can provide a detailed picture of how the solvent organizes around the solute molecule. This is crucial for understanding its solubility and how the solvent might influence its reactivity and conformational preferences. The nitrile group is expected to form hydrogen bonds with protic solvents, while the benzothiazole ring may exhibit hydrophobic interactions.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms.

Reactivity Indices: DFT calculations can provide several reactivity indices. The energies of the HOMO and LUMO are used to calculate global reactivity descriptors like chemical hardness, electronegativity, and the electrophilicity index. A low HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Local reactivity can be assessed using Fukui functions or mapping the electrostatic potential on the molecule's surface, which can identify the most likely sites for electrophilic and nucleophilic attack. For Propanenitrile, 3-(2-benzothiazolylthio)-, the sulfur and nitrogen atoms of the benzothiazole ring are expected to be nucleophilic centers, while the carbon atom of the nitrile group is an electrophilic site.

Reaction Pathways: Computational chemistry can be used to model the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. For instance, the reaction of the nitrile group with a nucleophile, such as a thiol, can be computationally modeled to determine the activation energy and the reaction mechanism. nih.gov This is particularly relevant in biological contexts where the molecule might interact with cysteine residues in proteins. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Derived Physico-Chemical Attributes

By calculating a set of molecular descriptors (e.g., topological indices, quantum chemical parameters, steric and electronic descriptors) for a series of related benzothiazole derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity. The accuracy of such a model would depend on the quality and diversity of the data set used for its training.

Computational Modeling of Molecular Interactions with Material Interfaces (e.g., metal surfaces)

Benzothiazole derivatives are widely studied as corrosion inhibitors for various metals, and computational modeling plays a crucial role in understanding their mechanism of action. researchgate.netmdpi.comresearchgate.net

Adsorption on Metal Surfaces: DFT calculations can be used to model the adsorption of Propanenitrile, 3-(2-benzothiazolylthio)- on a metal surface, such as copper or iron. mdpi.comnih.gov These calculations can determine the preferred adsorption geometry (e.g., flat-lying or perpendicular), the adsorption energy, and the nature of the chemical bonds formed between the molecule and the metal atoms. The benzothiazole ring, with its π-electron system and heteroatoms, is expected to interact strongly with the metal surface. The sulfur atom of the thioether linkage would also likely play a significant role in the adsorption process. nih.gov

Applications and Functional Materials Incorporating Propanenitrile, 3 2 Benzothiazolylthio

Role as a Building Block and Synthetic Intermediate for Industrial Chemicals

Propanenitrile, 3-(2-benzothiazolylthio)- serves as a valuable intermediate in the synthesis of more complex molecules for various industrial applications. The presence of the reactive nitrile group and the benzothiazole (B30560) ring system allows for a range of chemical transformations.

The synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- itself can be achieved through the reaction of 2-mercaptobenzothiazole (B37678) with acrylonitrile (B1666552) under basic conditions. This process, known as cyanoethylation, provides a straightforward route to the target molecule.

While specific industrial chemicals derived directly from Propanenitrile, 3-(2-benzothiazolylthio)- are not extensively documented in publicly available literature, the functionalities present in the molecule suggest its potential as a precursor for various classes of compounds. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings. These transformations open avenues for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. A related compound, Propanenitrile, 3-[ethyl[4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-, is a known dye, highlighting the potential of the benzothiazole-propanenitrile scaffold in the colorant industry. epa.gov

Application in Corrosion Inhibition Formulations and Mechanistic Investigations

Benzothiazole and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly copper and steel. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that prevents corrosive agents from reaching the substrate.

Although direct studies on Propanenitrile, 3-(2-benzothiazolylthio)- as a corrosion inhibitor are limited, the presence of the benzothiazole moiety strongly suggests its potential in this application. The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal ions, leading to the formation of a stable, passivating layer. This protective barrier can be a monomolecular layer or a more complex polymeric film.

Mechanistic investigations of related benzothiazole inhibitors reveal that they can act as mixed-type inhibitors, retarding both the anodic and cathodic corrosion reactions. The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. The strength and nature of this adsorption (physisorption or chemisorption) depend on the specific inhibitor, the metal, and the corrosive environment.

Integration into Polymer Synthesis and Functional Coating Technologies

The incorporation of benzothiazole and nitrile functionalities into polymers can impart desirable properties such as high thermal stability, specific optical and electronic characteristics, and improved mechanical strength. While the direct polymerization of Propanenitrile, 3-(2-benzothiazolylthio)- is not widely reported, its structural motifs are utilized in polymer science.

For example, benzothiazole-containing monomers have been copolymerized with other monomers like acrylates to produce functional polymers. These polymers can exhibit interesting properties such as fluorescence, making them suitable for applications in optoelectronics and sensor technologies. The synthesis of acrylate (B77674) polymers based on N-(benzothiazole-2-yl) maleimide (B117702) demonstrates the feasibility of integrating the benzothiazole unit into polymer backbones.

Furthermore, the development of benzothiazole-disulfide based redox-responsive polymers highlights the potential for creating "smart" materials. These polymers can undergo reversible functionalization, which is crucial for applications in biomedicine, such as the controlled release of drugs or the creation of responsive cell culture substrates. epa.gov

Potential in Chemical Sensing Technologies and Chemo-sensors

The benzothiazole core is a known fluorophore, and its derivatives have been successfully employed as chemosensors for the detection of various analytes, including metal ions and nitroaromatic compounds. The sensing mechanism often relies on the modulation of the fluorescence properties of the benzothiazole unit upon interaction with the target analyte. nih.govnih.govmdpi.comrsc.org

Table 1: Examples of Benzothiazole-Based Chemosensors and their Performance

Chemosensor CompoundTarget AnalyteDetection Limit
Biphenyl–benzothiazole-based sensorZn2+, Cu2+, Ni2+Not Specified
Benzothiazole-based fluorescent probe BS1Peroxynitrite (ONOO−)12.8 nM nih.govrsc.org
Benzothiazole-based fluorescent probe BS2Peroxynitrite (ONOO−)25.2 nM nih.govrsc.org

Electrochemical Applications and Redox-Active Materials

Benzothiazole derivatives have been investigated for their electrochemical properties and their potential use in redox-active materials. These materials are of interest for applications in energy storage devices, such as organic radical batteries, which offer a more sustainable alternative to traditional lithium-ion batteries. db-thueringen.de

The electrochemical behavior of benzothiazole derivatives can be studied using techniques like cyclic voltammetry. These studies have shown that benzothiazole compounds can undergo reversible redox processes. The redox potentials can be tuned by modifying the substituents on the benzothiazole ring. For example, the introduction of a methyl group to a benzothiazole derivative resulted in two distinct redox signals. db-thueringen.de

While specific electrochemical data for Propanenitrile, 3-(2-benzothiazolylthio)- is not available, the presence of the electroactive benzothiazole unit suggests that it could exhibit interesting redox behavior. Further research in this area could explore its potential as a component in redox-flow batteries or other electrochemical devices. db-thueringen.de

Utilization in Agrochemical Formulations as a Chemical Component

The benzothiazole scaffold is present in a number of commercial agrochemicals, indicating the biological activity of this heterocyclic system. Although there is no direct evidence of Propanenitrile, 3-(2-benzothiazolylthio)- being used in agrochemical formulations, the structural similarity to known active compounds suggests a potential for such applications.

For instance, a related compound, 3-(1H-1,2,4-Triazol-1-yl)propanenitrile, is known to be a fungicide. This suggests that the propanenitrile moiety, in combination with a suitable heterocyclic system, can exhibit antifungal properties. Further research could explore the potential of Propanenitrile, 3-(2-benzothiazolylthio)- as a fungicide, herbicide, or plant growth regulator.

Analytical Methodologies for Propanenitrile, 3 2 Benzothiazolylthio in Complex Matrices

Advanced Chromatographic Separations (High-Performance Liquid Chromatography, Gas Chromatography) for Purity Assessment and Quantitative Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and quantitative analysis of Propanenitrile, 3-(2-benzothiazolylthio)-. These methods offer high resolution and sensitivity, which are essential for separating the target analyte from complex sample constituents.

High-Performance Liquid Chromatography (HPLC):

HPLC, especially when coupled with mass spectrometry (MS), is a powerful tool for the analysis of benzothiazole (B30560) derivatives. nih.govresearchgate.netbohrium.com For Propanenitrile, 3-(2-benzothiazolylthio)-, reversed-phase HPLC (RP-HPLC) is the most common approach.

Purity Assessment: The purity of Propanenitrile, 3-(2-benzothiazolylthio)- can be determined by analyzing the chromatogram for the presence of impurities. The peak area percentage of the main compound relative to the total peak area provides a quantitative measure of purity. High-resolution columns and gradient elution programs are often employed to ensure the separation of closely related impurities.

Quantitative Analysis: For quantitative analysis, HPLC is often coupled with a UV detector or a mass spectrometer. A calibration curve is constructed using standards of known concentrations to determine the concentration of the analyte in the sample. HPLC-tandem mass spectrometry (HPLC-MS/MS) offers excellent selectivity and sensitivity, with detection limits reaching the picogram (pg) level for some benzothiazole derivatives. nih.govresearchgate.net

A typical HPLC method for a related compound, Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-, utilizes a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis or Mass Spectrometer (MS)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL

Gas Chromatography (GC):

Gas chromatography, particularly when combined with a mass spectrometer (GC-MS), is also a viable technique for the analysis of thermally stable and volatile benzothiazole derivatives. While some benzothiazoles can be thermally unstable, GC-MS has been successfully used for their analysis in various matrices. The use of a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can also be considered for selective detection.

Spectroscopic Methods for Trace Detection and Material Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of Propanenitrile, 3-(2-benzothiazolylthio)-. These methods provide information about the compound's molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their neighboring environments in the molecule. Key signals would include those from the aromatic protons of the benzothiazole ring and the aliphatic protons of the propanenitrile chain.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For a closely related compound, 3-(2-benzothiazolylthio)propionic acid, characteristic chemical shifts are observed for the carbons of the benzothiazole ring and the propionic acid side chain. chemicalbook.com Similar shifts would be expected for Propanenitrile, 3-(2-benzothiazolylthio)-, with the nitrile carbon appearing in its characteristic region.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Propanenitrile, 3-(2-benzothiazolylthio)- would be expected to show characteristic absorption bands for:

C≡N stretch: A sharp, medium intensity band around 2250 cm⁻¹ for the nitrile group. ucalgary.ca

C=N stretch: A band in the region of 1600-1650 cm⁻¹ corresponding to the imine bond within the benzothiazole ring.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-S stretch: A weaker band in the fingerprint region.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification. For Propanenitrile, 3-(2-benzothiazolylthio)-, the predicted monoisotopic mass is 220.0129 Da. uni.lu Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum would show the molecular ion peak and various fragment ions corresponding to the loss of specific groups from the parent molecule.

AdductPredicted m/z
[M+H]⁺221.02018
[M+Na]⁺243.00212
[M-H]⁻219.00562

UV-Vis Spectroscopy:

The UV-Vis spectrum of Propanenitrile, 3-(2-benzothiazolylthio)- would show absorption bands corresponding to the electronic transitions within the benzothiazole ring system. The parent benzothiazole molecule exhibits characteristic UV absorption maxima. nist.gov

Electrochemical Detection and Quantitative Determination Techniques

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantitative analysis of electroactive compounds like benzothiazole derivatives.

The benzothiazole moiety in Propanenitrile, 3-(2-benzothiazolylthio)- is electrochemically active and can be either oxidized or reduced at an electrode surface. Techniques such as cyclic voltammetry, differential pulse voltammetry, and square-wave voltammetry can be employed for its detection.

Research on the electrochemical cyanation of benzothiazole derivatives indicates the feasibility of electrochemical reactions involving this heterocyclic system. While specific methods for the quantitative determination of Propanenitrile, 3-(2-benzothiazolylthio)- are not widely reported, methods developed for other benzothiazole compounds can be adapted. This would typically involve optimizing parameters such as the supporting electrolyte, pH, and electrode material to achieve a sensitive and selective response. The peak current obtained in a voltammetric measurement would be proportional to the concentration of the analyte, allowing for quantitative analysis.

Optimized Sample Preparation Strategies and Mitigation of Matrix Effects

The analysis of Propanenitrile, 3-(2-benzothiazolylthio)- in complex matrices such as environmental samples, industrial products, or biological fluids requires effective sample preparation to remove interfering substances and concentrate the analyte.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and pre-concentration of benzothiazole derivatives from aqueous samples. nih.govncu.edu.tw Polymeric sorbents are often effective for trapping these compounds. The choice of sorbent and elution solvent is critical for achieving high recovery rates.

Solvent Extraction:

Liquid-liquid extraction (LLE) or solid-liquid extraction can also be employed. For instance, ultrasonication-assisted solvent extraction has been successfully used to extract benzothiazole derivatives from solid samples like textiles and tires. nih.govresearchgate.netbohrium.com

Mitigation of Matrix Effects:

Complex matrices can interfere with the analysis, particularly in LC-MS, leading to ion suppression or enhancement. To mitigate these effects, several strategies can be employed:

Efficient Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial.

Use of Internal Standards: The addition of a known amount of an internal standard, preferably a stable isotope-labeled version of the analyte, can compensate for matrix effects and variations in instrument response.

Standard Addition Method: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can effectively correct for matrix effects. nih.gov

Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

A study on the determination of benzothiazole derivatives in fish samples employed a double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) method, which simplified the traditional MSPD procedure and yielded satisfactory recoveries. nih.gov

Sample TypeExtraction TechniqueKey Findings
Textiles, TiresUltrasonication-assisted solvent extractionRecoveries ranged from 69% to 102% with matrix effects between 75% and 101%. nih.govresearchgate.net
FishDouble-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD)Average recoveries of 70% to 93% with RSDs less than 9%. nih.gov
WastewaterSolid-Phase Extraction (SPE)Polymeric sorbents are suitable for extraction from aqueous matrices. nih.govncu.edu.tw

Coordination Chemistry of Propanenitrile, 3 2 Benzothiazolylthio with Metal Ions

Investigation of Ligand Properties and Chelation Modes

No dedicated studies were found that investigate the ligand properties and specific chelation modes of Propanenitrile, 3-(2-benzothiazolylthio)- with various metal ions. Research on similar benzothiazole-containing ligands suggests potential coordination via the thiazole (B1198619) nitrogen and the nitrile nitrogen, but this has not been experimentally verified for this compound.

Synthesis and Characterization of Metal Complexes

There are no available reports detailing the synthesis and characterization of metal complexes specifically derived from Propanenitrile, 3-(2-benzothiazolylthio)-. Consequently, data on reaction conditions, yields, and spectroscopic or crystallographic characterization of such complexes are not available.

Structural and Electronic Properties of Derived Coordination Compounds

Due to the lack of synthesized and characterized coordination compounds of Propanenitrile, 3-(2-benzothiazolylthio)-, there is no information available regarding their structural and electronic properties, such as bond lengths, bond angles, coordination geometries, or electronic spectra.

Future Research Trajectories and Unexplored Frontiers for Propanenitrile, 3 2 Benzothiazolylthio

Development of Sustainable Synthetic Routes and Biocatalytic Approaches

The traditional synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- involves the reaction of 2-mercaptobenzothiazole (B37678) with acrylonitrile (B1666552) under basic conditions or with 3-chloropropionitrile. wustl.edu While effective, these methods often rely on petroleum-derived solvents and reagents. Future research should prioritize the development of greener, more sustainable synthetic pathways.

Green chemistry principles can be applied to revolutionize the synthesis of this compound. nih.govmdpi.com Promising research avenues include:

Electrochemical Synthesis : Organic electrosynthesis is an inherently green technique that uses electrons as "traceless" reagents, avoiding the need for chemical oxidants or reductants. researchgate.nettandfonline.com Future studies could develop an electrochemical protocol for the C-S bond formation between 2-mercaptobenzothiazole and a suitable propane-nitrile precursor, potentially lowering energy consumption and waste production. researchgate.netchemrxiv.org

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of benzothiazole (B30560) derivatives. nih.govfrontiersin.org A systematic investigation into microwave-assisted synthesis of Propanenitrile, 3-(2-benzothiazolylthio)- could lead to a more efficient and scalable process.

Biocatalysis : The use of enzymes for chemical synthesis offers high selectivity under mild conditions. While biocatalytic routes for this specific molecule are unknown, research into thioester-mediated biocatalytic synthesis provides a template. chemrxiv.org Future work could explore enzymes capable of catalyzing the conjugate addition of 2-mercaptobenzothiazole to acrylonitrile. This could involve screening existing enzyme libraries or engineering novel biocatalysts.

Sustainable Solvents : Replacing traditional organic solvents with water or other green solvents is a key goal of sustainable chemistry. dntb.gov.ua Research should explore the feasibility of synthesizing Propanenitrile, 3-(2-benzothiazolylthio)- in aqueous media, potentially using phase-transfer catalysts or surfactants to overcome solubility issues. researchgate.net

A comparative table of potential sustainable methods is presented below.

Synthesis MethodPotential AdvantagesKey Research Challenge
Electrochemical C-S CouplingAvoids chemical oxidants/reductants, mild conditions, high control. researchgate.netOptimization of electrode materials and reaction conditions for high selectivity.
Microwave-Assisted ReactionRapid reaction times, increased yields, energy efficiency. nih.govfrontiersin.orgPreventing side reactions and decomposition under microwave irradiation.
Biocatalytic SynthesisHigh chemo- and regioselectivity, biodegradable catalyst, mild conditions. chemrxiv.orgIdentifying or engineering a suitable enzyme with high activity and stability.
Aqueous Media SynthesisEnvironmentally benign, low cost, reduced toxicity. dntb.gov.uaOvercoming poor solubility of reactants and achieving high conversion rates.

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The chemical structure of Propanenitrile, 3-(2-benzothiazolylthio)- offers multiple sites for chemical modification, opening frontiers for novel reactivity studies. Beyond simple transformations, future research should focus on unconventional reactions to generate complex and valuable molecules.

Transformations of the Nitrile Group : The nitrile group is a versatile functional handle. Future studies should explore its conversion into other functionalities, such as amides, carboxylic acids (via hydrolysis), or primary amines (via reduction), to create a family of new derivatives. researchgate.net

Oxidation of the Thioether Linkage : The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. nih.gov These oxidized derivatives would have significantly different electronic properties, polarity, and coordinating abilities, making them interesting candidates for biological screening or materials science applications.

Radical-Mediated Reactions : Modern synthetic chemistry has increasingly embraced radical reactions for C-S bond formation and cleavage. nih.gov Unconventional, light-mediated or radical-initiated transformations could be explored to functionalize the molecule at new positions or to use it as a building block in radical polymerization. sioc-journal.cnacs.org

Multi-Component and Cycloaddition Reactions : The benzothiazole nucleus can participate in complex reactions. researchgate.net Research could investigate the potential of Propanenitrile, 3-(2-benzothiazolylthio)- to act as a dienophile or dipolarophile in cycloaddition reactions or as a component in one-pot, multi-component reactions to rapidly build molecular complexity. researchgate.netmdpi.com

Integration into Nanoscience and Advanced Hybrid Material Systems

The unique combination of a sulfur atom (known for its affinity to noble metals) and the rigid, aromatic benzothiazole ring makes Propanenitrile, 3-(2-benzothiazolylthio)- an excellent candidate for applications in nanoscience and materials chemistry.

Functionalization of Nanoparticles : The thioether group can act as a strong anchor to bind the molecule to the surface of metallic nanoparticles (e.g., gold, silver). This could be used to create functionalized nanoparticles with tailored properties for applications in catalysis, sensing, or biomedical imaging.

Hybrid Biomaterials : Benzothiazole derivatives have been successfully incorporated into chitosan (B1678972) to create antibacterial nanoparticles. nih.govmdpi.com Future research could explore the polymerization of the nitrile group or its derivatives to form functional polymers. Alternatively, the molecule could be grafted onto biopolymers like cellulose (B213188) or chitosan to create novel hybrid materials with enhanced thermal stability, antimicrobial, or optical properties.

Organic Electronics and Photonics : The conjugated π-system of the benzothiazole ring suggests potential for electronic and optical applications. acs.org Derivatives of Propanenitrile, 3-(2-benzothiazolylthio)- could be investigated as components in organic light-emitting diodes (OLEDs), photovoltaic cells, or as photosensitizers, especially if the conjugation is extended through further modification.

Potential Application AreaRole of Propanenitrile, 3-(2-benzothiazolylthio)-Research Trajectory
Nanoparticle SystemsSurface ligand for stabilization and functionalization.Synthesis of gold/silver nanoparticles capped with the compound; evaluation of their catalytic or sensing properties.
Hybrid BiomaterialsMonomer or grafting agent for biopolymers. nih.govPolymerization of the nitrile group or grafting onto chitosan; testing the resulting material's properties. mdpi.com
Advanced Functional MaterialsBuilding block for corrosion inhibitors or conductive polymers.Investigating the molecule's ability to form protective films on metal surfaces or its electronic properties upon polymerization.

High-Throughput Screening Methodologies for New Functional Materials Discovery

To accelerate the discovery of new applications, high-throughput screening (HTS) methodologies can be employed. youtube.com This involves creating a library of related compounds and rapidly testing them for a desired property.

A future research program could involve the parallel synthesis of a library of derivatives based on the Propanenitrile, 3-(2-benzothiazolylthio)- scaffold. This library could be generated by:

Varying substituents (e.g., fluoro, chloro, methyl) on the benzene (B151609) ring of the benzothiazole moiety.

Chemically transforming the nitrile group into other functionalities (amide, acid, amine).

Oxidizing the thioether to the sulfoxide or sulfone.

This chemical library could then be subjected to HTS for various properties:

Biological Activity : Screening for antimicrobial, antifungal, or anticancer activity, as the benzothiazole scaffold is known to be a "privileged structure" in medicinal chemistry. acs.orgnih.govnih.gov

Anticorrosion Properties : Testing the ability of the compounds to inhibit the corrosion of steel or other metals.

Catalytic Activity : Screening the compounds as ligands for metal catalysts in various organic transformations.

Materials Properties : Assessing properties like fluorescence, conductivity, or gas adsorption for advanced materials applications. rsc.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Insights

The benzothiazole moiety is known to be fluorescent, a property that has been exploited to create a wide range of fluorescent probes for detecting ions, pH, and biomolecules. mdpi.comnih.govresearchgate.netrsc.org This intrinsic property of the core structure of Propanenitrile, 3-(2-benzothiazolylthio)- remains an unexplored frontier.

Future research should focus on harnessing these spectroscopic characteristics:

Developing Fluorescent Probes : The molecule could be modified to act as a selective fluorescent probe. For example, the thioether and nitrile groups could serve as binding sites for specific metal ions. Coordination of a metal could modulate the intramolecular charge transfer (ICT) process within the benzothiazole system, leading to a detectable change in fluorescence. mdpi.com

In Situ Reaction Monitoring : The fluorescence of the compound could change as it undergoes a chemical reaction. For instance, the oxidation of the thioether to a sulfone would alter the electronic nature of the sulfur atom, which should perturb the fluorescence of the nearby benzothiazole ring. This would allow for real-time, in situ monitoring of the reaction progress using fluorimetry, providing valuable kinetic and mechanistic data.

NMR Mechanistic Studies : Techniques like ¹H NMR titration can be used to study binding events and reaction mechanisms in detail. mdpi.comnih.gov Following the shifts of the aromatic and aliphatic protons of Propanenitrile, 3-(2-benzothiazolylthio)- upon addition of reactants or catalysts can provide deep insights into reaction intermediates and transition states.

By pursuing these advanced spectroscopic studies, a deeper understanding of the molecule's fundamental chemical behavior can be achieved, paving the way for its rational design into functional systems.

Q & A

Q. What are the common synthetic routes for Propanenitrile, 3-(2-benzothiazolylthio)-, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with benzothiazole derivatives and nitrile-containing intermediates. For example, coupling 2-mercaptobenzothiazole with 3-chloropropionitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours achieves moderate yields (50–65%). Catalytic systems like phase-transfer catalysts or microwave-assisted methods can improve efficiency . Characterization via HPLC and NMR ensures purity (>95%) .

Q. Which spectroscopic techniques are critical for verifying the structure of Propanenitrile, 3-(2-benzothiazolylthio)-?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the benzothiazole moiety (aromatic protons at δ 7.2–8.1 ppm) and nitrile group (C≡N stretch at ~2200–2250 cm⁻¹ in IR).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 235.0521 for C₁₀H₈N₂S₂) .
  • XRD : Resolve crystal structure if crystallinity is achieved .

Q. How does the reactivity of the benzothiazole ring influence the compound’s stability in solution?

  • Methodological Answer : The benzothiazole’s electron-withdrawing thiazole ring enhances electrophilic substitution resistance but renders the compound sensitive to strong bases (e.g., NaOH > 1M). Stability studies in DMSO or acetonitrile at 25°C show <5% degradation over 72 hours, monitored via UV-Vis at λmax 280 nm .

Advanced Research Questions

Q. What experimental strategies address low yields in the coupling of benzothiazole thiols with propanenitrile derivatives?

  • Methodological Answer :
  • Optimized Catalysts : Use Pd(OAc)₂ with ligands (e.g., XPhos) to facilitate C–S bond formation, increasing yields to 75–80% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or NMP) enhance solubility, while additives like KI mitigate side reactions .
  • In Situ Monitoring : FTIR tracks nitrile consumption to halt reactions at optimal conversion .

Q. How can computational chemistry resolve contradictions between experimental and theoretical data on the compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Compare HOMO-LUMO gaps (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)) with experimental UV-Vis transitions to identify discrepancies. Adjust solvent models (e.g., PCM for DMSO) to improve alignment .
  • Molecular Dynamics : Simulate intermolecular interactions (e.g., π-stacking in benzothiazole) to explain solubility anomalies .

Q. What bioactivity assays are suitable for evaluating Propanenitrile, 3-(2-benzothiazolylthio)-’s potential as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorescence quenching or calorimetry .
  • Molecular Docking : AutoDock Vina predicts binding modes to benzothiazole-recognizing active sites (e.g., EGFR kinase) .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) at 10–100 µM doses assess therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.